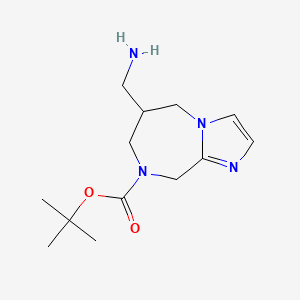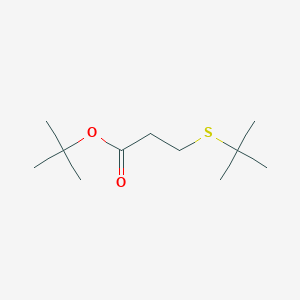![molecular formula C8H4ClNO3 B13108895 2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)
2-Chlorobenzo[d]oxazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzo[d]oxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 7-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-7-carboxylic acid typically involves the reaction of 2-aminophenol with chloroacetic acid under acidic conditions to form 2-chlorobenzoxazole. This intermediate is then further reacted with carbon dioxide to introduce the carboxylic acid group at the 7-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Condensation: Reagents like alcohols or amines in the presence of dehydrating agents such as DCC (dicyclohexylcarbodiimide).
Major Products
Substitution: Formation of 2-substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Condensation: Formation of esters or amides.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The exact mechanism of action of 2-Chlorobenzo[d]oxazole-7-carboxylic acid is not well-documented. benzoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chlorine atom and carboxylic acid group may enhance the compound’s ability to bind to these targets and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoxazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Benzoxazole-2-thiol: Contains a thiol group instead of a chlorine atom, leading to different reactivity and applications.
2-Aminobenzoxazole: Contains an amino group, which significantly alters its chemical properties and biological activity.
Uniqueness
2-Chlorobenzo[d]oxazole-7-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group
Properties
Molecular Formula |
C8H4ClNO3 |
|---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H,11,12) |
InChI Key |
KMEVRRXPJRRCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)

![4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole](/img/structure/B13108833.png)
![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)
![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)


![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)



